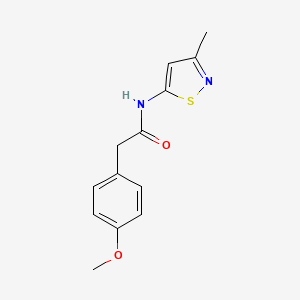

2-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide, also known as MIA, is a chemical compound that has been studied extensively for its potential use in scientific research. MIA is a member of the isothiazole class of compounds, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Enzyme Inhibitory Activities and Molecular Docking

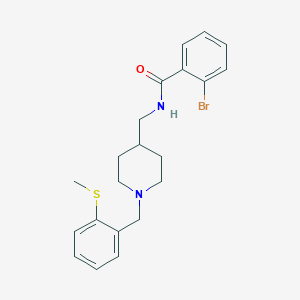

The synthesis of N-substituted acetamides, including structures resembling 2-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide, has been explored for their potential enzyme inhibitory activities. For example, compounds synthesized using microwave-assisted protocols demonstrated inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound exhibited notable activity, prompting structure-activity relationship (SAR) studies and molecular docking to understand the binding mechanisms against these enzymes (Virk et al., 2018).

Synthesis and Evaluation as Imaging Probes

Derivatives of 2-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide have been synthesized and evaluated as potential imaging probes for positron emission tomography (PET). One study focused on a derivative aimed at imaging 5-HT2A receptors, although it concluded that the compound could not be used as a PET ligand due to lack of tracer retention or specific binding in the brain regions of anesthetized baboons (Prabhakaran et al., 2006).

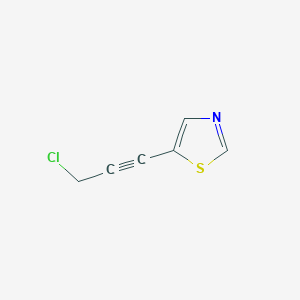

Heterocyclic Chemistry and Medicinal Chemistry Applications

The interaction of N-substituted acetamides with various agents has led to the formation of novel heterocyclic compounds. These interactions and the resulting compounds have implications for the development of new materials and potentially therapeutic agents. For instance, the silylation of N-substituted acetamides has resulted in the creation of silaheterocyclic compounds with unique structures and properties (Lazareva et al., 2017).

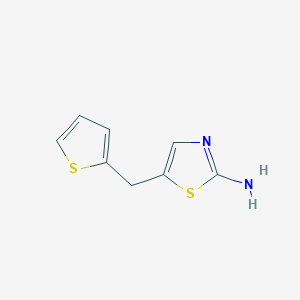

Pharmacological Potential

The pharmacological potential of derivatives closely related to 2-(4-methoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide has been explored, with some compounds showing promising results as selective human adenosine A3 receptor antagonists. These findings suggest potential applications in the development of new drugs targeting adenosine receptors, which are implicated in various physiological and pathological processes (Jung et al., 2004).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-7-13(18-15-9)14-12(16)8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRYYJJVMVSAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)

![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)

![N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2956139.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)

![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)